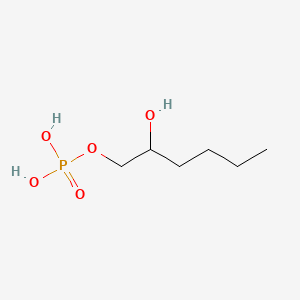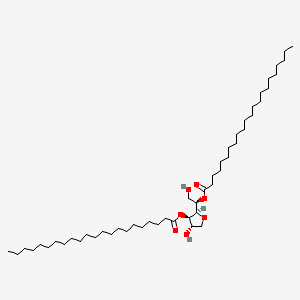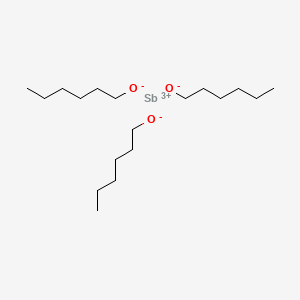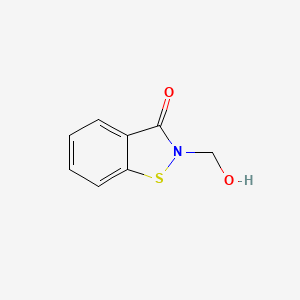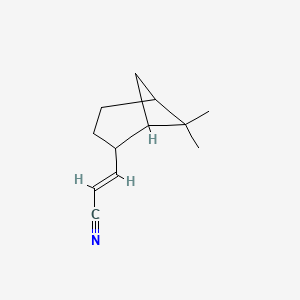
3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6,6-Dimethylbicyclo(311)hept-2-yl)acrylonitrile is an organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
The synthesis of 3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile typically involves the reaction of 6,6-dimethylbicyclo[3.1.1]hept-2-ene with acrylonitrile under specific conditions. One common method includes the use of a base catalyst to facilitate the addition reaction. Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of 3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .
Comparaison Avec Des Composés Similaires
3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile can be compared with other similar compounds, such as:
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl ethyl carbonate: This compound shares a similar bicyclic structure but differs in its functional groups and applications.
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl formate: Another related compound with different chemical properties and uses.
The uniqueness of this compound lies in its specific structure and the versatility of its derivatives in various applications.
Propriétés
Numéro CAS |
79570-08-4 |
|---|---|
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
(E)-3-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)prop-2-enenitrile |
InChI |
InChI=1S/C12H17N/c1-12(2)10-6-5-9(4-3-7-13)11(12)8-10/h3-4,9-11H,5-6,8H2,1-2H3/b4-3+ |
Clé InChI |
CNTLYFYZUXZSBL-ONEGZZNKSA-N |
SMILES isomérique |
CC1(C2CCC(C1C2)/C=C/C#N)C |
SMILES canonique |
CC1(C2CCC(C1C2)C=CC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


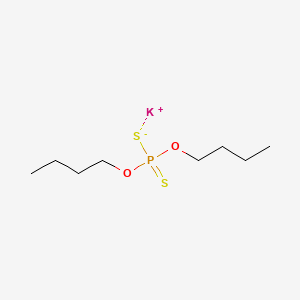

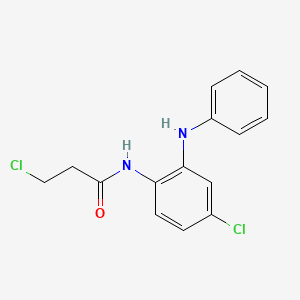
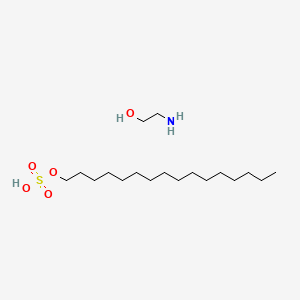

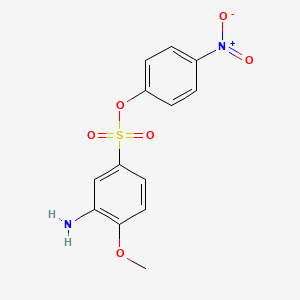
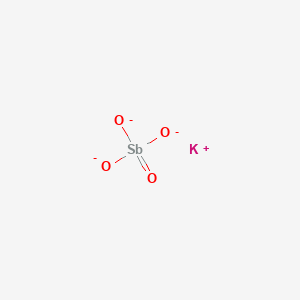
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)

